molecular formula C7H6F2IN B15224493 4-(Difluoromethyl)-2-iodoaniline

4-(Difluoromethyl)-2-iodoaniline

Cat. No.: B15224493
M. Wt: 269.03 g/mol
InChI Key: GXXRRRIVCIFSKY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-iodoaniline is an organic compound that features both difluoromethyl and iodo functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-iodoaniline typically involves the introduction of the difluoromethyl group and the iodine atom onto the aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is first iodinated to introduce the iodine atom at the ortho position.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-2-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-iodoaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can participate in halogen bonding and other interactions. These properties contribute to the compound’s overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-iodoaniline
  • 4-(Difluoromethyl)-2-bromoaniline
  • 4-(Difluoromethyl)-2-chloroaniline

Uniqueness

4-(Difluoromethyl)-2-iodoaniline is unique due to the presence of both difluoromethyl and iodo groups, which impart distinct chemical and physical properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodo group provides opportunities for halogen bonding and other interactions, making this compound particularly valuable in various research and industrial applications .

Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

4-(difluoromethyl)-2-iodoaniline

InChI

InChI=1S/C7H6F2IN/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,7H,11H2

InChI Key

GXXRRRIVCIFSKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)I)N

Origin of Product

United States

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